The synthesis of FP-1039 involves recombinant DNA technology to produce the fusion protein. The process begins with cloning the gene encoding the extracellular domain of fibroblast growth factor receptor 1 into an expression vector along with the gene for the Fc region of immunoglobulin G1. This construct is then transfected into suitable mammalian cell lines, such as Chinese hamster ovary cells, which facilitate proper folding and post-translational modifications essential for biological activity.
Technical Details:
The molecular structure of FP-1039 is characterized by its fusion design:
Data:
FP-1039 primarily acts through non-covalent interactions with its target ligands:
Technical Details:
The mechanism of action of FP-1039 involves:
Data:
FP-1039 exhibits several notable physical and chemical properties:
Chemical Properties:
FP-1039 has significant potential applications in oncology:
FP-1039 (development codes: GSK3052230, HGS1036) is a first-in-class recombinant fusion protein engineered to function as a soluble ligand trap for fibroblast growth factors (FGFs). Its structure comprises two key functional domains:
The chimeric protein is produced via recombinant DNA technology, forming a homodimer stabilized by disulfide bonds within the Fc region. This configuration creates a bivalent ligand trap with molecular weight ~100-120 kDa [3] .
Table 1: Structural Domains of FP-1039
Domain | Structural Components | Functional Role |
---|---|---|
FGFR1c (α-IIIc isoform) | Immunoglobulin-like domains D2-D3 | Binds mitogenic FGF ligands (FGF1,2,4,5,6,8,9,10,17,18,22) with high affinity |
Linker | Short peptide sequence | Spatially separates FGFR1c from Fc domain |
IgG1 Fc | CH2-CH3 domains | Extends serum half-life (~2.6–3.9 days), stabilizes dimeric structure |
The FGFR1c domain of FP-1039 exhibits precise selectivity for the "mitogenic" or "canonical" FGF subfamily (FGF1,2,4,5,6,8,9,10,17,18,22) over the endocrine/hormonal FGF subfamily (FGF19,21,23). This discrimination arises from structural differences in ligand-receptor interaction mechanisms:
This selectivity enables FP-1039 to inhibit tumor-promoting FGF signaling (angiogenesis, proliferation) without disrupting metabolic homeostasis [6]. Preclinical studies confirm minimal impact on serum phosphate levels—a dose-limiting toxicity of small-molecule FGFR kinase inhibitors [1] [8].
Quantitative binding studies reveal FP-1039’s differential affinity across the FGF family:
Table 2: Affinity Profiling of FP-1039 for Key FGF Ligands
FGF Ligand | Subfamily | Reported Kd (nM) | Biological Relevance in Cancer |
---|---|---|---|
FGF2 | Canonical | 0.1 – 1.0 | Angiogenesis, tumor cell proliferation (mesothelioma, NSCLC) |
FGF1 | Canonical | 0.5 – 5.0 | Tumor growth, stromal activation |
FGF18 | Canonical | 1.0 – 10.0 | Osteosarcoma, hepatocellular carcinoma progression |
FGF9 | Canonical | 5.0 – 20.0 | Glioma proliferation, bladder cancer |
FGF8 | Canonical | 10.0 – 50.0 | Prostate cancer, breast cancer metastasis |
FGF19 | Endocrine | >1000 (weak/no bind) | Bile acid metabolism (not tumor-associated) |
FGF23 | Endocrine | >1000 (weak/no bind) | Phosphate homeostasis (not tumor-associated) |
Key Findings from Biophysical Studies:
The biophysical profile supports FP-1039’s mechanistic advantage: simultaneous blockade of autocrine (tumor cell-derived) and paracrine (stroma-derived) FGF signaling with minimized on-target toxicity [4] [6].
CAS No.: 112484-85-2
CAS No.: 10606-14-1